Drostanolone
Overview
Description
Drostanolone, also known as dromostanolone, is a potent synthetic androgenic anabolic steroid similar to testosterone . It is indicated in postmenopausal women with recurrent breast cancer, in a combined hormone therapy .
Synthesis Analysis
Drostanolone propionate, also known as Masteron, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone . The crystal structures of two polymorphs of drostanolone propionate have been determined by single crystal X-ray diffraction . One crystallizes in the P21 space group, Z = 2, and has one molecule in the asymmetric unit while the second belongs to the I2 space group, Z = 4, and contains two molecules in the asymmetric unit .
Molecular Structure Analysis
The structural configuration analysis shows that the A, B, and C steroid rings exist as chair geometry, while ring D adopts a C13 distorted envelope configuration in all structures . Another polymorph has been investigated by an X-ray powder diffraction method and solved by Parallel tempering/Monte Carlo technique and refined with the Rietveld method .
Chemical Reactions Analysis
Drostanolone has an overall hydroxyl radicals reaction rate constant of 43.1492 E-12 cm3/molecule-sec and a half-life of 0.248 days .
Physical And Chemical Properties Analysis
Drostanolone has a molecular formula of C20H32O2 . Its average mass is 304.467 Da and its monoisotopic mass is 304.240234 Da .
Scientific Research Applications
1. Metabolic Profiling
Drostanolone's metabolic profiles have been studied using advanced techniques like liquid chromatography quadruple time of flight mass spectrometry (LC-QTOF-MS). Researchers have identified several metabolites in human urine, which are potential biomarkers for drostanolone misuse in doping control. This research enhances the understanding of drostanolone metabolism and aids in developing more effective doping tests (Liu et al., 2016).
2. Interaction with Steroid Hormone Receptors
Drostanolone has been studied for its interaction with specific receptor proteins in normal and malignant tissues. It competes with androgen binding sites but not with estrogen receptors. This research provides insights into the mechanisms of drostanolone's action and its potential therapeutic applications, especially in conditions related to androgen receptors (Trams, 1977).
3. Breast Cancer Treatment
There is significant research on the use of drostanolone in treating disseminated breast cancer. Drostanolone propionate, an androgenic steroid, has been evaluated for its effectiveness in alleviating symptoms and possibly prolonging life in breast cancer patients. These studies highlight the hormone's potential as a therapeutic agent in certain cancer treatments (Various Authors, 1969-1972).
4. Polymorphism Studies
Research on the polymorphism of drostanolone propionate has been conducted to understand its various structural forms. These studies are important in the field of pharmaceutical sciences, as they provide valuable information on the drug's stability, solubility, and bioavailability, which are crucial for its effective use (Borodi et al., 2020).
5. Anti-Cancer Agent Synthesis and Evaluation
Drostanolone and its derivatives have been synthesized and evaluated for their potential as anti-cancer agents. The cytotoxic effects of these compounds against various cancer cell lines have been studied, contributing to the search for more selective and effective anti-cancer drugs (Choudhary et al., 2017).
6. Biotransformation Studies
Studies on the biotransformation of drostanolone using human hepatocytes have provided insights into its metabolism, which is crucial for understanding the drug's pharmacokinetics and pharmacodynamics. These findings are important for both therapeutic applications and anti-doping efforts (Gauthier et al., 2009).
7
. Hormonal Therapy in Breast CancerDrostanolone has been used in hormonal therapy for breast cancer, providing an alternative treatment option. Clinical trials have compared drostanolone with other hormonal treatments, evaluating its effectiveness and side effects. These studies contribute to personalized medicine, offering more tailored treatment options for breast cancer patients (Helman & Bennett, 1972).
8. Urinary Metabolite Characterization for Doping Control
Characterizing drostanolone's urinary metabolites is crucial for doping control in sports. Understanding these metabolites helps in developing more accurate and reliable tests for the detection of drostanolone abuse. This research is vital for maintaining fairness and integrity in sports (Boer et al., 1992).
9. Microbial Biotransformation
Exploring the microbial biotransformation of drostanolone has led to the discovery of new metabolites. These studies are important in the field of biotechnology and pharmacology, as they provide insights into new potential therapeutic compounds and enhance understanding of metabolic pathways (Hussain et al., 2019).
10. In Vitro Studies on Breast Cancer Tissue
Drostanolone has been studied in vitro on breast cancer tissue to assess its effects on hormone-sensitive tumors. These studies help in understanding the interaction of steroids with cancer cells and contribute to the development of more effective cancer treatments (Chayen et al., 1970).
Safety And Hazards
Drostanolone can cause a variety of side effects, including acne, accelerated hair loss, and increased body hair growth . It can also have a significant impact on cholesterol levels, increasing LDL cholesterol while decreasing HDL cholesterol . It’s important to maintain a healthy lifestyle while using drostanolone to mitigate these effects .
properties
IUPAC Name |
(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXILDNPCZPPRV-RFMGOVQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022971 | |
Record name | Dromostanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Drostanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
190.00 to 192.00 °C. @ 760.00 mm Hg | |
Record name | Drostanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.05e-03 g/L | |
Record name | Drostanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |
Record name | DROMOSTANOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Drostanolone | |
Color/Form |
Crystals from acetone/hexane | |
CAS RN |
58-19-5 | |
Record name | Dromostanolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Drostanolone [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058195 | |
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Record name | Drostanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00858 | |
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Record name | dromostanolone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26198 | |
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Record name | Dromostanolone | |
Source | EPA DSSTox | |
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Record name | Drostanolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.334 | |
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Record name | DROMOSTANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7H00HDT | |
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Record name | DROMOSTANOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Drostanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149-153 °C, 128 °C | |
Record name | Drostanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DROMOSTANOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Drostanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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